molecular formula C24H35NO16 B8235787 NeuGc(a2-6)Gal(b)-O-Ph(4-OMe)

NeuGc(a2-6)Gal(b)-O-Ph(4-OMe)

Cat. No.: B8235787
M. Wt: 593.5 g/mol
InChI Key: QDQXPAOHAVZJRT-OUIOXYPCSA-N
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Description

NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) is a complex glycan structure that plays a significant role in various biological processes. This compound is a sialylated glycan, which means it contains sialic acid residues. Sialic acids are a family of nine-carbon sugars that are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. The presence of sialic acid residues can influence the biological and immunological properties of the glycan.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The key steps in the synthesis are:

    Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide units are protected using protecting groups such as acetyl or benzyl groups to prevent unwanted reactions.

    Glycosylation: The glycosylation reaction involves the formation of a glycosidic bond between the donor and acceptor monosaccharides. This is typically achieved using glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a promoter like silver triflate or boron trifluoride etherate.

    Deprotection: After the glycosylation reaction, the protecting groups are removed under specific conditions, such as hydrogenation or acidic hydrolysis, to yield the desired glycan structure.

Industrial Production Methods

Industrial production of NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules, allowing for the efficient and selective synthesis of complex glycans. The use of recombinant glycosyltransferases and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) can undergo various chemical reactions, including:

    Oxidation: The sialic acid residues can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as periodate or permanganate.

    Reduction: The glycan can be reduced to form alditols using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups of the glycan can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Periodate (NaIO4), permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alditols

    Substitution: Ethers, esters

Scientific Research Applications

NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex glycans.

    Biology: The compound is used to investigate the role of sialic acids in cell-cell interactions, immune responses, and pathogen recognition.

    Medicine: NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) is studied for its potential therapeutic applications, such as in the development of glycan-based vaccines and drugs targeting glycan-mediated pathways.

    Industry: The compound is used in the production of glycosylated biopharmaceuticals, where the glycan profile can influence the efficacy and safety of the drug.

Mechanism of Action

The mechanism of action of NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. The sialic acid residues can bind to these proteins, modulating various biological processes, including cell signaling, immune responses, and pathogen recognition. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the glycan-protein interactions.

Comparison with Similar Compounds

NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) can be compared with other sialylated glycans, such as:

    NeuAc(a2-6)Gal(b)-O-Ph(4-OMe): This compound contains N-acetylneuraminic acid (NeuAc) instead of N-glycolylneuraminic acid (NeuGc). The presence of NeuGc can influence the immunogenicity and biological activity of the glycan.

    NeuGc(a2-3)Gal(b)-O-Ph(4-OMe): This compound has a different linkage (a2-3) between the sialic acid and galactose residues. The linkage type can affect the binding affinity and specificity of the glycan for its molecular targets.

    NeuGc(a2-6)Gal(b)-O-Ph(4-NO2): This compound has a nitro group (NO2) instead of a methoxy group (OMe) on the phenyl ring. The substitution pattern on the phenyl ring can influence the chemical reactivity and biological properties of the glycan.

NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) is unique due to its specific sialic acid residue (NeuGc), linkage type (a2-6), and substitution pattern (4-OMe), which collectively determine its distinct chemical and biological properties.

Properties

IUPAC Name

(2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12-,13+,14+,16+,17+,18-,19-,20+,21+,22+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQXPAOHAVZJRT-OUIOXYPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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